4-Benzyloxyphenyl magnesium bromide is an organomagnesium compound with the molecular formula CHBrMgO. It is classified as a Grignard reagent, which are pivotal in organic synthesis due to their ability to act as nucleophiles. This compound features a benzyloxy group attached to a phenyl ring, enhancing its reactivity in various chemical transformations. The presence of the magnesium bromide moiety allows for the formation of carbon-carbon bonds, making it a valuable intermediate in synthetic organic chemistry.
In the reaction with carbonyl compounds, 4-BPMgBr acts as a nucleophile due to the negative charge density around the carbon atom attached to the magnesium. The nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. This intermediate is subsequently protonated by water or another protic solvent to yield the final alcohol product.
4-BPMgBr is a flammable and reactive compound. It should be handled with proper care in a well-ventilated fume hood. It reacts violently with water and moisture, releasing flammable hydrogen gas.
Grignard reagents, containing a magnesium-carbon bond (Mg-C), react with various carbonyl compounds (C=O) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for organic chemists. 4-BPMgBr introduces a "4-benzyloxyphenyl" group (C6H5CH2OC6H4-) to the product molecule due to the presence of the benzyloxy group attached to the phenyl ring.
Here's a reference for a general overview of Grignard reactions:
While many Grignard reagents exist, 4-BPMgBr offers distinct advantages for certain research areas:
These reactions are crucial for building complex organic molecules and are often employed in pharmaceutical synthesis and materials science .
The synthesis of 4-benzyloxyphenyl magnesium bromide typically involves the reaction of benzyloxyphenol with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran. The general procedure includes:
4-Benzyloxyphenyl magnesium bromide is primarily utilized in organic synthesis:
Its versatility makes it an essential reagent in synthetic organic chemistry .
Interaction studies involving 4-benzyloxyphenyl magnesium bromide focus on its reactivity with different electrophiles and substrates. These studies help elucidate the mechanisms of nucleophilic addition and coupling reactions. Understanding these interactions is critical for optimizing synthetic routes and improving yields in chemical processes. Furthermore, research into its interactions with water indicates that it can release flammable gases upon contact, necessitating careful handling .
Several compounds share structural similarities with 4-benzyloxyphenyl magnesium bromide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methoxyphenyl magnesium bromide | CHBrMgO | Contains a methoxy group instead of a benzyloxy group; more soluble in polar solvents. |
Phenyl magnesium bromide | CHBrMg | Simpler structure; lacks substituents that enhance reactivity. |
4-Chlorophenyl magnesium bromide | CHClMgBr | Contains chlorine; used for different electrophilic substitutions. |
The uniqueness of 4-benzyloxyphenyl magnesium bromide lies in its specific benzyloxy substituent, which can influence its reactivity and selectivity in synthetic applications compared to other Grignard reagents .
The discovery of Grignard reagents in 1900 by Victor Grignard marked a transformative milestone in organic chemistry, enabling the formation of carbon-carbon bonds with unprecedented versatility. These reagents, characterized by the general formula R−Mg−X (where R is an organic group and X is a halogen), emerged as pivotal tools for synthesizing alcohols, ketones, and carboxylic acids. Grignard’s Nobel Prize-winning work in 1912 underscored the reagent’s ability to facilitate nucleophilic additions to carbonyl groups, a reaction that remains foundational in academic and industrial laboratories.
Early applications focused on simple alkyl and aryl magnesium halides, but advancements in the 20th century expanded the repertoire to include structurally complex variants like 4-benzyloxyphenyl magnesium bromide. The integration of ethers such as tetrahydrofuran (THF) as solvents further stabilized these reagents, enhancing their utility in multistep syntheses. Today, Grignard reagents are indispensable in pharmaceuticals, materials science, and natural product synthesis, with 4-benzyloxyphenyl magnesium bromide exemplifying the evolution of these compounds toward targeted functionalization.
The molecular architecture of 4-benzyloxyphenyl magnesium bromide confers distinct electronic and steric properties. The 4-benzyloxyphenyl group consists of a phenyl ring substituted at the para position with a benzyloxy moiety (−OCH₂C₆H₅), which introduces both electron-donating and steric effects. The oxygen atom in the benzyloxy group donates electron density through resonance, activating the aromatic ring toward electrophilic substitution while stabilizing the magnesium center via coordination.
The compound’s molecular formula, C₁₃H₁₁BrMgO, and structure (see Table 1) highlight its hybrid nature, combining an aromatic system with a reactive organomagnesium core.
Table 1: Structural Properties of 4-Benzyloxyphenyl Magnesium Bromide
Property | Detail | Source |
---|---|---|
Molecular Formula | C₁₃H₁₁BrMgO | |
Molecular Weight | 287.44 g/mol | |
Coordination Geometry | Tetrahedral (Mg center) | |
Key Functional Groups | Benzyloxy phenyl, Mg-Br bond |
In contemporary synthesis, 4-benzyloxyphenyl magnesium bromide serves as a cornerstone for constructing complex molecular architectures. Its applications span:
The reagent participates in Suzuki-Miyaura and Kumada couplings, forming biaryl structures critical in pharmaceuticals and organic electronics. For instance, its use in synthesizing triphenylmethanol derivatives demonstrates its efficacy in multi-step protocols.
Recent studies highlight its role in asymmetric catalysis, where the benzyloxy group’s steric bulk induces enantioselectivity in C−C bond-forming reactions. For example, its deployment in synthesizing chiral amines underscores its versatility.
The formation of 4-benzyloxyphenyl magnesium bromide through direct magnesium insertion represents a classical approach to Grignard reagent synthesis [4]. This process involves the oxidative addition of magnesium metal to the carbon-bromine bond of 4-benzyloxybromobenzene, resulting in the formation of the organomagnesium compound with the molecular formula C₁₃H₁₁BrMgO and molecular weight of 287.43 grams per mole [1] [39].
The preparation typically begins with the activation of magnesium turnings to remove the passivating oxide layer that naturally forms on the metal surface [8] [22]. Several activation methods have been developed for industrial applications, with diisobutylaluminum hydride proving particularly effective for initiating Grignard formation at temperatures at or below 20°C [8]. Alternative activation approaches include the addition of small amounts of iodine crystals or 1,2-dibromoethane to chemically clean the magnesium surface and expose fresh, reactive metal [22] [25].
The starting material, 4-benzyloxybromobenzene, is a white solid with a melting point of 60-63°C and boiling point of 166-167°C at 4 mmHg [10] [44]. This compound serves as an important intermediate in organic synthesis due to its benzyloxy protecting group, which provides stability while allowing selective transformations [43] [45].
Table 1: Physical Properties of 4-Benzyloxybromobenzene
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₁BrO | [10] |
Molecular Weight | 263.13 g/mol | [10] |
Melting Point | 60-63°C | [10] [44] |
Boiling Point | 166-167°C (4 mmHg) | [10] [44] |
Density | 1.382 g/cm³ | [10] |
Appearance | White solid | [10] |
The mechanism of magnesium insertion involves a complex radical process where the metal surface facilitates single-electron transfer to the organic halide [4] [38]. This process generates phenyl radicals that can either accept another electron to form the desired carbanion or combine with other phenyl radicals to produce unwanted biphenyl side products [42]. The reaction must be carefully controlled to minimize these side reactions and maximize the formation of the target Grignard reagent.
Temperature control during the insertion process is critical for successful formation of 4-benzyloxyphenyl magnesium bromide [46] [48]. The reaction typically initiates with gentle heating, evidenced by the formation of bubbles on the magnesium surface and the development of a cloudy appearance in the solution [12] [25]. Once initiated, the highly exothermic nature of the reaction requires careful temperature management to prevent runaway conditions [26] [28].
The choice of ethereal solvent plays a crucial role in the successful formation and stability of 4-benzyloxyphenyl magnesium bromide [15] [17]. The two most commonly employed solvents are tetrahydrofuran and diethyl ether, each offering distinct advantages for Grignard reagent preparation and subsequent reactions.
Tetrahydrofuran demonstrates superior coordinating ability compared to diethyl ether due to its cyclic structure, which makes the oxygen lone pairs more available for coordination with the magnesium center [15]. The constrained geometry of tetrahydrofuran, analogous to diethyl ether with its arms tied behind its back, enhances its ability to stabilize the organomagnesium complex [15]. Additionally, the higher boiling point of tetrahydrofuran (66°C) compared to diethyl ether (34.6°C) allows for more vigorous reaction conditions and improved solubility of reactants and products [15] [17].
Table 2: Solvent Comparison for Grignard Formation
Property | Tetrahydrofuran | Diethyl Ether | Reference |
---|---|---|---|
Boiling Point | 66°C | 34.6°C | [15] |
Coordinating Ability | Higher | Lower | [15] |
Oxygen Availability | Enhanced | Standard | [15] |
Reaction Rate | Faster | Slower | [15] [17] |
Solubility | Superior | Adequate | [15] |
Recent comparative studies have evaluated the performance of these solvents for aryl Grignard chemistry, demonstrating that tetrahydrofuran provides equivalent or superior results compared to diethyl ether [17]. The enhanced solvation properties of tetrahydrofuran are particularly beneficial for aromatic Grignard reagents, where the stabilization of the organometallic species is crucial for maintaining high concentrations and reactivity [17].
The optimization of solvent systems has also explored partially solvated Grignard reagents, where controlled amounts of coordinating solvents are employed [16]. Research has shown that the molar ratio of ether to Grignard reagent significantly influences reaction outcomes, with optimal ratios typically falling in the range of 0.1 to 0.4 molar equivalents [16]. These partially solvated systems can offer improved selectivity and reduced side reactions compared to fully solvated analogues.
Alternative ethereal solvents such as 2-methyltetrahydrofuran have emerged as environmentally favorable options derived from renewable resources [17]. These solvents demonstrate comparable performance to traditional ethers while offering improved sustainability profiles and reduced formation of unwanted coupling products [17].
The industrial production of 4-benzyloxyphenyl magnesium bromide requires careful consideration of process safety, efficiency, and economic factors [11] [19] [21]. Modern industrial facilities employ specialized glass-lined and stainless steel reactors with capacities ranging from 1,000 to 15,000 liters to accommodate large-scale Grignard synthesis [14].
Contemporary industrial approaches have increasingly adopted continuous flow methodologies to address the inherent challenges of batch Grignard production [21] [49] [50]. The innovative MgFLOW technology represents a significant advancement in this field, utilizing continuous flow principles to enhance safety and efficiency while eliminating the notorious reaction runaway risks associated with traditional batch processes [21]. This technology enables precise temperature control and innovative mixing strategies, resulting in reduced impurities and minimal human intervention requirements.
Table 3: Industrial Scale Reactor Specifications
Parameter | Specification | Application | Reference |
---|---|---|---|
Reactor Volume | 1,000-15,000 L | Large-scale production | [14] |
Material | Glass-lined/Stainless steel | Chemical compatibility | [14] |
Temperature Control | ±2°C precision | Process safety | [21] |
Residence Time | 1-3 seconds | Continuous flow | [49] |
The scale-up process must address the highly exothermic nature of Grignard formation, which becomes increasingly challenging as reaction volumes increase [8] [28]. Industrial facilities implement sophisticated heat management systems, including external cooling circuits and temperature monitoring at multiple points throughout the reactor system [28]. The dosing rate of reactants has been identified as a critical parameter, with studies demonstrating that slower addition rates (0.5 grams per minute) significantly reduce thermal hazards compared to faster dosing protocols [28].
Quality control in industrial production relies heavily on real-time monitoring technologies [47]. Modern facilities employ online nuclear magnetic resonance spectroscopy to provide continuous analysis and enable dynamic adjustments to reaction parameters [47]. This approach allows for standardized operations with reduced dependence on operator expertise and improved batch-to-batch consistency.
The economic considerations of industrial Grignard production include raw material costs, energy requirements, and waste management [11] [19]. Companies like WeylChem have invested in dedicated facilities for large-scale Grignard reagent production, responding to increased demand from pharmaceutical and agrochemical manufacturers [19]. These facilities offer technical packages and production capacity to reliably supply multi-ton quantities of various Grignard reagents, including specialized compounds like 4-benzyloxyphenyl magnesium bromide.
The purification of 4-benzyloxyphenyl magnesium bromide presents unique challenges due to its extreme sensitivity to air and moisture [18] [29] [32]. These compounds rapidly decompose upon exposure to atmospheric oxygen and water, necessitating specialized handling techniques and equipment throughout the purification process.
The primary approach for maintaining air-free conditions involves the use of Schlenk line techniques, which provide a controlled environment under inert atmosphere [18] [30] [32]. These systems feature dual manifolds that allow switching between vacuum and inert gas (typically nitrogen or argon), enabling the removal of air and moisture while maintaining protective conditions [30] [32]. The purge-and-refill cycle, typically repeated three times, effectively reduces oxygen levels to parts-per-million concentrations suitable for handling air-sensitive organometallics [20].
Table 4: Air-Free Purification Methods
Technique | Principle | Oxygen Level Achieved | Reference |
---|---|---|---|
Schlenk Line | Vacuum/inert gas cycles | <10⁻⁸ mmol O₂ | [20] |
Glove Box | Sealed inert environment | <0.1 ppm | [31] [35] |
Cannula Transfer | Inert gas pressure transfer | Variable | [18] [20] |
Distillation | Thermal separation under inert gas | High purity | [34] |
The purification process often begins with the separation of the viscous Grignard solution from unreacted magnesium turnings and inorganic by-products [34]. This separation can be accomplished through centrifugation followed by filtration through medium-porosity frits under inert atmosphere [34]. The resulting clear, viscous solution typically contains the desired organomagnesium compound along with solvent and minor impurities.
Distillation under reduced pressure and inert atmosphere represents the most effective method for achieving high-purity 4-benzyloxyphenyl magnesium bromide [34]. This process requires specialized equipment capable of maintaining vacuum while preventing air ingress, typically achieved through the use of nitrogen-flushed distillation apparatus with multiple vacuum ports [34]. The distillation must be conducted at carefully controlled temperatures to prevent thermal decomposition of the air-sensitive product.
Crystallization techniques have been adapted for organomagnesium compounds, though their application requires modification of traditional methods [42]. The process involves controlled cooling of concentrated solutions under inert atmosphere, often employing mixed solvent systems to optimize crystal formation while maintaining chemical stability [42]. The choice of crystallization solvent must balance solubility requirements with chemical compatibility and ease of removal.
Advanced purification methods include the use of specialized drying agents and degassing procedures to remove trace moisture and dissolved gases [35] [36]. Nitrogen purification systems can achieve purities of 99.999% or higher through catalytic removal of oxygen and moisture, providing the ultra-dry conditions necessary for maintaining organometallic stability [33]. These systems employ hydrogen-oxygen reaction catalysts followed by molecular sieve drying to achieve exceptional purity levels.
The storage and handling of purified 4-benzyloxyphenyl magnesium bromide requires continued maintenance of inert conditions [31] [35]. Long-term storage typically involves sealed containers under nitrogen or argon atmosphere, with regular monitoring of moisture and oxygen levels to ensure product integrity [31]. Temperature control during storage is also critical, as many organomagnesium compounds exhibit limited thermal stability even under inert conditions.
4-Benzyloxyphenyl magnesium bromide represents a specialized Grignard reagent with distinctive structural features that influence its physicochemical properties and analytical behavior. This compound, with molecular formula C₁₃H₁₁BrMgO and molecular weight 287.44 g/mol, exhibits characteristic properties typical of aryl magnesium halides while displaying unique features attributed to its benzyloxy substituent [1] [2].
The compound typically exists as a solution in tetrahydrofuran with concentrations ranging from 0.8 to 1.0 M, displaying a clear colorless to brown appearance [1] [3] [4]. The density of 1.033 g/mL at 25°C reflects the presence of the heavy magnesium and bromine atoms within the molecular framework [5] [6]. Storage under inert atmosphere at temperatures between 2-8°C is essential for maintaining stability and preventing decomposition [3] [4].
The structural organization of 4-benzyloxyphenyl magnesium bromide follows the general pattern observed in aryl Grignard reagents, characterized by tetrahedral coordination around the magnesium center [7] [8] [9]. Like other phenylmagnesium bromide derivatives, the compound adopts a complex structure where the magnesium atom coordinates with tetrahydrofuran molecules, bromide ion, and the aromatic carbon atom [7] [8].
Crystallographic studies of related aryl magnesium bromides reveal that these compounds frequently form dimeric structures in the solid state, with magnesium centers bridged by halide atoms [10] [8] [11]. The molecular geometry around each magnesium atom deviates from ideal tetrahedral symmetry, with bond angles ranging from 105° to 135°, reflecting the influence of steric interactions and electronic factors [8] [12]. The magnesium-carbon bond length in such compounds typically measures approximately 2.1 Å, while magnesium-oxygen distances from coordinated tetrahydrofuran molecules average around 2.1 Å [7] [8].
The benzyloxy substituent introduces additional conformational complexity through rotation around the C-O bond connecting the phenyl ring to the benzyl ether linkage. This structural feature creates potential for multiple conformational states that may influence the compound reactivity and spectroscopic properties [2] . The electron-donating nature of the benzyloxy group affects the electronic distribution within the aromatic system, potentially stabilizing the organometallic bond .
Nuclear magnetic resonance spectroscopy of 4-benzyloxyphenyl magnesium bromide requires careful sample preparation using deuterated solvents to avoid proton exchange reactions that would decompose the Grignard reagent [15] [16] [17]. Tetrahydrofuran-d₈ serves as the optimal solvent system, providing both chemical stability and spectroscopic clarity [16] [18].
The ¹H nuclear magnetic resonance spectrum displays characteristic aromatic proton signals in the 6.8-7.5 ppm region, corresponding to the substituted phenyl ring and the benzyl aromatic system [15] [16] [19]. The benzyloxy methylene bridge appears as a singlet around 5.0 ppm, providing a diagnostic signal for structural confirmation [16] [17]. Coordination of tetrahydrofuran molecules to magnesium influences the chemical shifts of both aromatic and aliphatic protons through electronic and steric effects [7] [16].
¹³C nuclear magnetic resonance analysis reveals distinct carbon environments within the molecular framework [15] [16] [18]. The aromatic carbon atoms resonate between 110-160 ppm, with the ipso carbon directly bonded to magnesium appearing characteristically downfield due to the organometallic bond [16] [20]. The benzyloxy carbon bridge typically resonates around 70 ppm, while the aromatic carbons of the benzyl group display signals consistent with mono-substituted benzene derivatives [16] [17].
The coordination environment around magnesium significantly affects the nuclear magnetic resonance parameters, with tetrahydrofuran coordination causing systematic chemical shift changes compared to non-coordinated species [7] [16]. Temperature-dependent nuclear magnetic resonance studies can provide insights into dynamic exchange processes involving solvent coordination and potential aggregation equilibria [16] [18].
Infrared spectroscopy provides crucial information about the bonding characteristics and molecular structure of 4-benzyloxyphenyl magnesium bromide [21] [22] [23]. The magnesium-carbon stretching vibration typically appears in the fingerprint region below 1000 cm⁻¹, though its exact position depends on the electronic nature of the aromatic substituents and the coordination environment [21] [24] [25].
Characteristic infrared absorption bands include aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹, consistent with the substituted benzene rings [21] [26] [27]. The benzyloxy group contributes distinctive C-O stretching vibrations near 1250 cm⁻¹ and aromatic C-H bending modes in the 1000-1200 cm⁻¹ region [21] [26]. The presence of coordinated tetrahydrofuran molecules manifests through C-O-C stretching and C-H deformation bands characteristic of cyclic ether coordination [21] [23].
The infrared spectrum serves as a diagnostic tool for monitoring Grignard formation and decomposition processes [23] [28] [29]. Changes in the intensity and position of key absorption bands provide real-time information about reaction progress and product formation during synthetic applications [23] [28]. The technique proves particularly valuable for distinguishing between different coordination states and aggregation forms of the organometallic species [21] [22].
Thermogravimetric analysis reveals the thermal stability characteristics and decomposition behavior of 4-benzyloxyphenyl magnesium bromide under controlled heating conditions [30] [31] [32]. The compound demonstrates thermal stability up to moderate temperatures when maintained in tetrahydrofuran solution under inert atmosphere [33] [34] [35].
Initial mass loss occurs between 25-150°C, corresponding primarily to solvent evaporation and decoordination of tetrahydrofuran molecules [31] [32] [36]. This first decomposition stage typically accounts for 10-25% of the total mass, depending on the degree of solvation [31] [36]. The onset of primary thermal decomposition begins around 227-278°C, consistent with the thermal behavior observed for related aryl magnesium bromides [33] [34] [37].
The primary decomposition pathway involves homolytic cleavage of the magnesium-carbon bond, generating organic radicals and magnesium-containing fragments [33] [34] [38]. This process occurs rapidly under adiabatic conditions, accompanied by significant pressure increases due to gaseous product formation [33] [34]. The decomposition products include magnesium bromide, aromatic hydrocarbon fragments, and various organic decomposition products resulting from radical recombination reactions [33] [34].
Secondary decomposition stages occur at higher temperatures (300-500°C), involving breakdown of the organic framework and oxidation of residual carbon-containing materials [31] [32] [36]. The final residue consists primarily of magnesium oxide and bromide species, representing approximately 15-25% of the original sample mass [31] [36]. Understanding these thermal decomposition pathways proves crucial for safe handling and processing of the compound in synthetic applications [33] [34] [35].